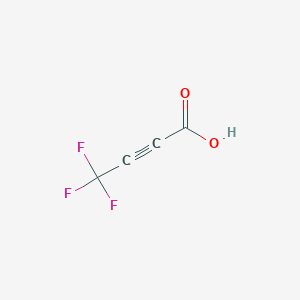

4,4,4-Trifluorobut-2-ynoic acid

Description

4,4,4-Trifluorobut-2-ynoic acid is a fluorinated carboxylic acid characterized by a triple bond (alkyne group) at the C2 position and a trifluoromethyl (-CF₃) group at the C4 position. The trifluoromethyl group enhances electronegativity and metabolic stability, making such compounds valuable in pharmaceuticals and agrochemicals. The alkyne moiety confers reactivity, enabling applications in click chemistry or as synthetic intermediates.

Properties

IUPAC Name |

4,4,4-trifluorobut-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3O2/c5-4(6,7)2-1-3(8)9/h(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGSSOQVQKSCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80531509 | |

| Record name | 4,4,4-Trifluorobut-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120801-99-2 | |

| Record name | 4,4,4-Trifluorobut-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Experimental Data:

| Chloroformate Reagent | Ester Formed | Isolated Yield (%) | Hydrolysis Conditions | Acid Yield (%) |

|---|---|---|---|---|

| Ethyl chloroformate | CF₃C≡CCO₂Et | 35 | 1M HCl, reflux | 50 |

| Benzyl chloroformate | CF₃C≡CCO₂CH₂Ph | 40 | 1M NaOH, rt | 55 |

While this route offers flexibility in ester selection, the overall yield is limited by the moderate efficiency of the initial esterification step. For example, ethyl 4,4,4-trifluorobut-2-ynoate is obtained in only 35% yield due to competing side reactions.

Comparative Analysis of Synthesis Routes

A critical evaluation of the two primary methods reveals trade-offs between simplicity and yield:

-

Direct Carboxylation :

-

Advantages : Single-step process, no intermediate purification.

-

Limitations : Requires cryogenic conditions (−78°C) and specialized equipment for CO₂ handling.

-

-

Ester Hydrolysis :

Notably, the direct carboxylation method is preferred for large-scale synthesis despite its operational complexity, as it avoids multi-step losses.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorobut-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Building Block in Organic Synthesis

One of the primary applications of 4,4,4-Trifluorobut-2-ynoic acid is as a building block for synthesizing various organic compounds. Its unique structure allows for the introduction of trifluoromethyl groups into target molecules, which can significantly enhance their biological activity and stability.

Case Study: Hydroarylation Protocol

Recent studies have demonstrated the use of 4,4,4-Trifluorobut-2-ynoic acid in a novel hydroarylation protocol that enables the synthesis of 3-(indol-3-yl)-3-(trifluoromethyl)acrylic acid esters without the need for catalysts. This method shows high yields and broad substrate scope, highlighting its utility in producing complex fluorinated compounds efficiently .

Medicinal Chemistry

Fluorinated compounds have gained prominence in medicinal chemistry due to their ability to modify pharmacokinetic properties and enhance biological activity. 4,4,4-Trifluorobut-2-ynoic acid is being investigated for its potential applications in drug discovery.

Example: Anticancer Agents

Research indicates that derivatives of 4,4,4-Trifluorobut-2-ynoic acid may possess anticancer properties. The incorporation of trifluoromethyl groups can influence the interactions between these compounds and biological targets, potentially leading to the development of new therapeutic agents .

Polymer Chemistry

The unique properties of fluorinated compounds make them suitable for use in advanced materials. 4,4,4-Trifluorobut-2-ynoic acid can be employed in synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Application: Coatings and Films

Fluorinated polymers derived from 4,4,4-Trifluorobut-2-ynoic acid are being explored for applications in coatings and films that require low surface energy and high durability. These materials are particularly useful in environments where chemical exposure is a concern .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobut-2-ynoic acid involves its interaction with molecular targets through its trifluoromethyl group and alkyne functionality. These interactions can lead to the inhibition of specific enzymes or the modification of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

*Estimated based on analog (E)-4,4,4-Trifluorobut-2-enoic acid .

Key Observations :

- Electron-Withdrawing Effects: The -CF₃ group increases acidity compared to -Cl (as in 4-Chlorobut-2-ynoic acid) due to stronger electron withdrawal .

- Reactivity: The alkyne group in 4,4,4-Trifluorobut-2-ynoic acid likely enhances reactivity in cycloadditions compared to the alkene in (E)-4,4,4-Trifluorobut-2-enoic acid .

- Steric and Solubility Effects: Ethyl 3-amino-4,4,4-trifluorobut-2-enoate’s ester and amino groups improve solubility in organic solvents but reduce acidity relative to the free acid .

Biological Activity

4,4,4-Trifluorobut-2-ynoic acid (TFBA) is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological effects of TFBA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TFBA is characterized by its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The molecular formula of TFBA is , and its structure can be represented as follows:

The presence of the trifluoromethyl group enhances lipophilicity and alters the compound's interaction with biological membranes.

Biological Activity Overview

Research has indicated that TFBA exhibits various biological activities, including:

- Antitumor Activity : Studies suggest that TFBA may inhibit tumor growth by targeting specific cellular pathways.

- Enzyme Inhibition : TFBA has been shown to inhibit certain enzymes, which could have implications in metabolic pathways.

Table 1: Summary of Biological Activities of TFBA

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibition of MYC transcriptional activity | |

| Enzyme Inhibition | Modulation of IDO1 activity | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Antitumor Effects

A significant study highlighted the antitumor effects of TFBA on breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation in MDA-MB-231 cells, a commonly used model for studying aggressive breast cancer. The mechanism was linked to the downregulation of MYC target genes, which are critical for tumor growth and survival. Notably, treatment with TFBA resulted in over 90% inhibition at concentrations around 50 μM .

Enzyme Inhibition

TFBA has also been investigated for its inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. In vitro assays revealed that TFBA effectively inhibits IDO1 with an IC50 value in the low micromolar range. This inhibition could potentially enhance anti-tumor immunity by preventing the local depletion of tryptophan, which tumors often exploit to evade immune responses .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of TFBA remains underexplored; however, initial studies suggest moderate absorption and distribution characteristics in animal models. Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully elucidate its long-term effects .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 4,4,4-Trifluorobut-2-ynoic acid with high purity?

- Methodological Guidance : Use factorial design to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify interactions between variables. Pre-experimental designs (e.g., single-variable testing) can establish baseline conditions .

- Key Considerations : Monitor fluorination efficiency via NMR to confirm trifluoromethyl group incorporation . Validate purity using HPLC with UV detection (λ = 210–260 nm) and compare retention times against standards .

Q. How can researchers characterize the stability of 4,4,4-Trifluorobut-2-ynoic acid under varying storage conditions?

- Methodological Guidance : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light). Use LC-MS to track degradation products and quantify half-life. Statistical tools like ANOVA can assess significance of degradation pathways .

- Key Data : Reference NIST guidelines for fluorinated compound stability to design protocols .

Q. What analytical techniques are most effective for resolving structural ambiguities in fluorinated analogs like 4,4,4-Trifluorobut-2-ynoic acid?

- Methodological Guidance : Combine , , and NMR to assign stereochemistry and confirm substituent positions. X-ray crystallography is recommended for unambiguous structural determination .

- Cross-Validation : Compare spectroscopic data with computational simulations (DFT calculations) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of 4,4,4-Trifluorobut-2-ynoic acid in cross-coupling reactions?

- Methodological Guidance : Apply evidence-based inquiry by aligning experimental results with theoretical frameworks (e.g., frontier molecular orbital theory). Use kinetic isotope effects or Hammett plots to elucidate electronic influences .

- Case Study : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized catalysts) and publish reproducibility metrics .

Q. What computational modeling approaches are suitable for predicting the reactivity of 4,4,4-Trifluorobut-2-ynoic acid in novel reactions?

- Methodological Guidance : Employ density functional theory (DFT) to model transition states and reaction pathways. Validate predictions using microkinetic simulations and compare with experimental rate constants .

- Data Integration : Cross-reference computational results with CRDC classifications for chemical engineering process design .

Q. How can researchers design experiments to investigate the compound’s potential in catalytic fluorination or as a ligand in organometallic complexes?

- Methodological Guidance : Use a pre-test/post-test design with nonequivalent control groups. Test catalytic activity under varying ligand-to-metal ratios and measure turnover frequency (TOF) via GC-MS .

- Theoretical Framework : Link results to coordination chemistry principles (e.g., hard/soft acid-base theory) to explain ligand behavior .

Q. What strategies mitigate challenges in scaling up 4,4,4-Trifluorobut-2-ynoic acid synthesis from lab to pilot plant?

- Methodological Guidance : Apply process control and simulation tools (e.g., Aspen Plus) to identify bottlenecks. Use membrane separation technologies for purification at scale .

- Safety Protocols : Follow OECD guidelines for handling fluorinated compounds, including fume hood use and waste disposal .

Q. How can interdisciplinary approaches enhance understanding of the compound’s bioactivity or environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.